molecular formula C30H25N3O4 B10776742 (2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one

(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one

Cat. No.: B10776742
M. Wt: 491.5 g/mol
InChI Key: OMOBIXPIGAIKCC-WSXWNZDHSA-N
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Description

N-Coeleneterazine is a luciferin, a light-emitting compound found in various bioluminescent marine organisms. It plays a crucial role in the bioluminescence of species such as the jellyfish Aequorea victoria and the sea pansy Renilla reniformis. This compound is known for its ability to produce light through a chemical reaction, making it a valuable tool in scientific research and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Coeleneterazine involves several steps, typically starting with the formation of the imidazopyrazinone core. One common method includes the use of palladium-catalyzed coupling reactions to introduce various substituents. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) .

Industrial Production Methods

Industrial production of N-Coeleneterazine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The compound is typically stored under inert conditions to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions

N-Coeleneterazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major product of the oxidation reaction is coelenteramide, along with the emission of a photon. Other reactions can yield various substituted derivatives of N-Coeleneterazine .

Scientific Research Applications

N-Coeleneterazine is widely used in scientific research due to its bioluminescent properties. It serves as a reporter molecule in various assays, allowing researchers to monitor biological processes in real-time. Applications include:

    Chemistry: Used in chemiluminescent assays to detect the presence of specific chemicals.

    Biology: Employed in bioluminescent imaging to study cellular and molecular processes.

    Medicine: Utilized in diagnostic assays and as a tool for monitoring disease progression.

    Industry: Applied in environmental monitoring and quality control processes

Mechanism of Action

The mechanism of action of N-Coeleneterazine involves its oxidation by luciferase enzymes, leading to the formation of an excited state intermediate. This intermediate then emits light as it returns to the ground state. The molecular targets include the luciferase enzymes and the pathways involved in the bioluminescent reaction .

Comparison with Similar Compounds

N-Coeleneterazine is unique among luciferins due to its specific structure and bioluminescent properties. Similar compounds include:

N-Coeleneterazine stands out due to its higher luminescence efficiency and stability, making it a preferred choice for various applications .

Properties

Molecular Formula

C30H25N3O4

Molecular Weight

491.5 g/mol

IUPAC Name

(2S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C30H25N3O4/c34-25-14-12-23(13-15-25)27-19-33-28(26(31-27)17-20-6-2-1-3-7-20)32-30(37-36,29(33)35)18-21-10-11-22-8-4-5-9-24(22)16-21/h1-16,19,26,31,34,36H,17-18H2/t26?,30-/m0/s1

InChI Key

OMOBIXPIGAIKCC-WSXWNZDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO

Canonical SMILES

C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC6=CC=CC=C6C=C5)OO

Origin of Product

United States

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